4-Deoxyuridine

Epigenetics DNMT Inhibitors Chemical Stability

4-Deoxyuridine (Zebularine) is a dual DNMT/CDA inhibitor with exceptional aqueous stability (t1/2 ~508 h at pH 7.0). Unlike labile 5-azacytidine/decitabine, it maintains constant concentration in long-term cell culture, enabling reproducible p16 reactivation. It forms a reversible covalent complex with DNMTs, minimizing cytotoxicity. Uniquely suited for oral rodent dosing studies and titrated CDA inhibition (Ki ~2 µM). The stable, reversible inhibitor of choice for epigenetic research.

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
Cat. No. B10755072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deoxyuridine
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6?,7+,8-/m1/s1
InChIKeyRPQZTTQVRYEKCR-SNYGBICDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Deoxyuridine (Zebularine) Procurement Guide: A Stable DNA Methyltransferase and Cytidine Deaminase Inhibitor


4-Deoxyuridine (CAS 3690-10-6), also known as Zebularine or NSC 309132, is a synthetic pyrimidine nucleoside analog characterized by the absence of the 4-oxo group on the uracil base, replaced by a 2-(1H)-pyrimidinone ring . It functions primarily as a dual inhibitor of DNA methyltransferases (DNMTs) and cytidine deaminase (CDA) [1]. Its chemical structure confers significantly enhanced aqueous stability compared to the clinically approved DNMT inhibitors 5-azacytidine and decitabine, which are notoriously unstable in solution [2]. This stability profile is a key differentiator in its selection for epigenetic research applications requiring extended incubation periods or oral administration in preclinical models [3].

Why 4-Deoxyuridine (Zebularine) Cannot Be Interchanged with Generic Deoxyuridine or Azacytidine Analogs


Substituting 4-Deoxyuridine with generic 2'-deoxyuridine or other cytidine analogs like 5-azacytidine or decitabine for key research applications is not scientifically sound due to fundamental differences in their chemical stability, enzymatic interactions, and biological fates. Unlike 2'-deoxyuridine, 4-Deoxyuridine does not act as a simple substrate for pyrimidine nucleoside phosphorylases, which are responsible for the rapid catabolism of many nucleoside drugs, a property it shares with some 4'-thio modified analogs [1]. Crucially, its exceptional aqueous stability—demonstrated by a half-life of ~508 hours at pH 7.0 and 37°C—is in stark contrast to the labile nature of 5-azacytidine and decitabine, which degrade within hours under similar conditions, a limitation that restricts their experimental utility, particularly in long-term cell culture or oral gavage studies . This differential stability and unique inhibition profile directly impact the reproducibility and interpretability of experimental results, as detailed in the quantitative evidence below.

4-Deoxyuridine (Zebularine) Quantitative Differentiation Evidence: A Head-to-Head Comparative Analysis


Enhanced Chemical Stability of 4-Deoxyuridine (Zebularine) vs. 5-Azacytidine and Decitabine

4-Deoxyuridine (Zebularine) demonstrates substantially superior chemical stability compared to the first-generation DNMT inhibitors 5-azacytidine and decitabine. At 37°C in phosphate-buffered saline (PBS), zebularine exhibits a half-life of approximately 44 hours at pH 1.0 and 508 hours at pH 7.0 . This is in direct contrast to 5-azacytidine and decitabine, which are described as 'very unstable in aqueous solution,' with half-lives on the order of a few hours under physiological conditions [1][2].

Epigenetics DNMT Inhibitors Chemical Stability

Differential Cytotoxicity Profile of 4-Deoxyuridine (Zebularine) Compared to 5-Azacytidine

4-Deoxyuridine (Zebularine) is consistently characterized as a 'less cytotoxic inhibitor' when compared directly to 5-azacytidine [1][2]. While specific quantitative comparisons (e.g., IC50 values) across a panel of cell lines are not readily available in the open literature as a direct head-to-head dataset, the qualitative description of reduced cytotoxicity is a well-documented class-level characteristic, attributed to the differing stability and reversibility of the covalent enzyme-inhibitor complexes it forms with DNMTs [1].

Cytotoxicity Epigenetics Cell Culture

Comparative Cytidine Deaminase (CDA) Inhibition: 4-Deoxyuridine (Zebularine) vs. Tetrahydrouridine

4-Deoxyuridine (Zebularine) acts as a competitive inhibitor of cytidine deaminase (CDA). Its potency varies depending on the specific enzyme isoform and assay conditions. In a comparative study against human CDA, the inhibition constant (Ki) for zebularine ranged from 0.10 × 10⁻⁵ M to 0.50 × 10⁻⁵ M (i.e., 1.0 to 5.0 µM) depending on the enzyme mutant tested [1]. The classical CDA inhibitor tetrahydrouridine (THU) demonstrated Ki values in the same study ranging from 0.004 × 10⁻⁵ M to 0.079 × 10⁻⁵ M (i.e., 0.04 to 0.79 µM), indicating that THU is generally a more potent inhibitor in this specific biochemical assay [1].

Cytidine Deaminase Enzyme Inhibition Nucleoside Metabolism

In Vivo Pharmacokinetics of 4-Deoxyuridine (Zebularine) in Preclinical Models: Oral Bioavailability

The oral bioavailability of 4-Deoxyuridine (Zebularine) has been characterized across multiple species. In mice, oral bioavailability was 6.7% following a 1,000 mg/kg oral dose, with a terminal plasma half-life of 91 minutes [1]. In rats, bioavailability was 3.1-6.1% following oral doses of 250-500 mg/kg [1]. In rhesus monkeys, oral bioavailability was less than 1% [1][2]. While these values are low, they demonstrate that oral administration is feasible, unlike for the highly unstable azacytidine and decitabine, which cannot be administered orally due to immediate degradation.

Pharmacokinetics Oral Bioavailability Preclinical Studies

4-Deoxyuridine (Zebularine) Application Scenarios: Where Its Differential Profile Delivers Value


Long-Term Epigenetic Studies in Cell Culture Requiring Stable DNMT Inhibition

For in vitro experiments requiring continuous DNMT inhibition over several days (e.g., to induce stable gene re-expression or differentiation), 4-Deoxyuridine (Zebularine) is the preferred choice over 5-azacytidine or decitabine. Its extended half-life of 508 hours at pH 7.0 and 37°C ensures a constant and predictable drug concentration in the culture medium, whereas the other agents would require frequent replenishment or degrade, introducing experimental variability and compromising the induction of epigenetic changes . This stability directly supports the robust and reproducible reactivation of silenced tumor suppressor genes, such as p16, as demonstrated in human T24 and HCT15 cells at 100 µM .

Oral Administration in Rodent Models for Epigenetic Therapy Research

4-Deoxyuridine (Zebularine) is uniquely suited for long-term oral dosing studies in rodents, a critical advantage for investigating the effects of systemic DNMT inhibition on tumorigenesis, development, or behavior. While its oral bioavailability is modest (3.1-6.7% in mice and rats), it is sufficient to achieve pharmacologically relevant plasma concentrations and exert biological effects, as evidenced by its antitumor activity in preclinical models following oral administration . This capability eliminates the need for repeated, stressful injections and allows for practical, long-term experimental designs that are not feasible with 5-azacytidine or decitabine.

Investigating the Role of Cytidine Deaminase in Nucleoside Drug Metabolism

In studies focused on understanding or manipulating the metabolic activation/deactivation of other nucleoside analog drugs (e.g., gemcitabine, cytarabine), 4-Deoxyuridine (Zebularine) serves as a well-characterized, moderately potent inhibitor of cytidine deaminase (CDA) . Its Ki of 1.0-5.0 µM provides a tool to partially inhibit CDA activity without the near-complete blockade achieved by more potent inhibitors like tetrahydrouridine . This allows researchers to titrate CDA activity and dissect its contribution to drug resistance or efficacy in a more nuanced manner.

Chemical Biology Tool for Probing DNMT-Covalent Complex Formation

4-Deoxyuridine (Zebularine) forms a covalent, yet reversible, complex with DNA methyltransferases . This mechanism, which is distinct from the irreversible incorporation and DNA damage associated with 5-azacytidine and decitabine, makes it a valuable chemical biology probe for studying the dynamics of DNMT-DNA interactions and the kinetics of enzyme inhibition and reactivation. The formation of this reversible covalent complex is central to its 'less cytotoxic' profile, making it ideal for experiments where minimizing cellular toxicity is paramount while still effectively trapping DNMTs .

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